molecular formula C18H28N3O16P B1254213 Cmp-kdn

Cmp-kdn

Cat. No. B1254213
M. Wt: 573.4 g/mol
InChI Key: SFLGTPJBQWRIMH-ZBOJUINDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMP-3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid is a CMP-sugar having 3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid as the sugar component. It has a role as a bacterial metabolite. It derives from a 3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid. It is a conjugate acid of a CMP-3-deoxy-D-glycero-beta-D-galacto-nonulosonate(2-).

Scientific Research Applications

  • Enzyme Cloning and Characterization :

    • CMP-KDN is synthesized by CMP-sialic acid synthetases, with unique activities observed in specific enzymes. For example, a cloned enzyme from rainbow trout testis showed high activity toward both KDN and N-acetylneuraminic acid (Neu5Ac), indicating its ability to efficiently utilize both as substrates. This enzyme's activity is significant for producing this compound (Nakata et al., 2001).
  • Fluorinated Probe Synthesis for Sialidases and Sialyltransferases :

    • This compound, along with other CMP-Sia derivatives, has been synthesized for use as mechanistic probes and potential inhibitors in studies of sialidases and sialyltransferases. This application is crucial for understanding the biochemical pathways and inhibition mechanisms of these enzymes (Chokhawala et al., 2007).
  • This compound Synthetase Identification and Properties :

    • This compound synthetase, an enzyme responsible for synthesizing this compound from KDN and CTP, was identified and characterized. This enzyme exhibits specific activities and properties, such as optimal pH and temperature, and is essential in synthesizing KDN-containing glycoconjugates (Terada et al., 1993).
  • NMR Spectroscopy in Probing this compound Synthetase :

    • NMR spectroscopy has been utilized to probe the binding epitope of substrates and products in this compound synthetase. This approach provides insights into the enzyme’s binding domain and its interaction with various substrates, which is crucial for understanding its specificity and activity (Haselhorst et al., 2005).
  • Enzymatic Synthesis of Kdn Oligosaccharides :

    • The enzymatic synthesis of Kdn oligosaccharides using bacterial α-(2→6)-sialyltransferase has been studied. This research is important for the synthesis of complex glycoconjugates and understanding the role of enzymes in their assembly (Kajihara et al., 1999).

properties

Molecular Formula

C18H28N3O16P

Molecular Weight

573.4 g/mol

IUPAC Name

(2R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4,5-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C18H28N3O16P/c19-9-1-2-21(17(31)20-9)15-13(28)12(27)8(35-15)5-34-38(32,33)37-18(16(29)30)3-6(23)10(25)14(36-18)11(26)7(24)4-22/h1-2,6-8,10-15,22-28H,3-5H2,(H,29,30)(H,32,33)(H2,19,20,31)/t6-,7+,8+,10+,11+,12+,13+,14+,15+,18+/m0/s1

InChI Key

SFLGTPJBQWRIMH-ZBOJUINDSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)O)O

SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O

synonyms

2-keto-3-deoxy-glycero-galacto-nononoyl-(2-3)-galactopyranosyl-(1-4)-glucopyranosyl-(1-1)-ceramide
CMP-deaminoneuraminic acid
CMP-KDN
KDN-2-3-Gal-1-4-Glc-1-1-Ce

Origin of Product

United States

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